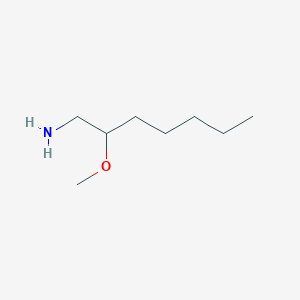

2-Methoxyheptan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-methoxyheptan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-3-4-5-6-8(7-9)10-2/h8H,3-7,9H2,1-2H3 |

InChI Key |

WMAGUWIAHCROKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyheptan 1 Amine

Established Chemical Synthesis Routes

The formation of 2-Methoxyheptan-1-amine can be achieved through several well-documented chemical synthesis pathways. These routes involve fundamental organic reactions tailored to introduce the primary amine functionality onto the methoxyheptane backbone.

Nucleophilic Substitution Reactions for Primary Amine Formation

Nucleophilic substitution reactions represent a foundational approach to amine synthesis. libretexts.org In the context of producing this compound, this would typically involve a starting material like a 1-halo-2-methoxyheptane, where the halogen acts as a leaving group.

A common method involves the use of ammonia (B1221849) as the nucleophile. studymind.co.uk However, this direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the resulting amines. jove.comwikipedia.org To favor the formation of the primary amine, a large excess of ammonia is often employed. studymind.co.uklumenlearning.com

Alternative strategies to circumvent the issue of over-alkylation include the Gabriel synthesis and the use of azide (B81097) ions. pressbooks.publibretexts.org

Gabriel Synthesis: This method utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.orglibretexts.org The phthalimide anion undergoes an SN2 reaction with an appropriate alkyl halide. The resulting N-alkylated phthalimide is then hydrolyzed to yield the primary amine. libretexts.orglibretexts.org This method is effective for producing primary amines without the formation of secondary or tertiary byproducts. libretexts.org

Azide-based Synthesis: Another effective method involves the reaction of an alkyl halide with sodium azide to form an alkyl azide. pressbooks.publibretexts.org The azide is not nucleophilic, thus preventing further alkylation. pressbooks.publibretexts.org The alkyl azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org

| Method | Description | Advantages | Disadvantages |

| Direct Alkylation with Ammonia | Ammonia acts as a nucleophile, displacing a halide from an alkyl halide. | Inexpensive reagents. studymind.co.uk | Can lead to a mixture of primary, secondary, and tertiary amines. jove.comwikipedia.org |

| Gabriel Synthesis | Uses the phthalimide anion as an ammonia equivalent to alkylate an alkyl halide, followed by hydrolysis. | Avoids over-alkylation, yielding a pure primary amine. libretexts.org | Requires an additional hydrolysis step. |

| Azide Synthesis | An alkyl halide is reacted with sodium azide, followed by reduction of the resulting alkyl azide. | Prevents over-alkylation. pressbooks.publibretexts.org | Low-molecular-weight alkyl azides can be explosive. pressbooks.pub |

Reduction of Nitriles and Oximes to Amine Structures

The reduction of nitriles and oximes provides a reliable pathway to primary amines. libretexts.orglibretexts.org

To synthesize this compound via this route, a suitable precursor would be 2-methoxyheptanenitrile. This nitrile can be reduced to the corresponding primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether. studymind.co.ukallrounder.ai The reaction proceeds through the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile group. libretexts.org Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as nickel or platinum, is another effective and industrially preferred method due to the high cost of LiAlH₄. studymind.co.ukwikipedia.org

| Reducing Agent | Conditions | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether or other non-aqueous solvent, followed by an acidic workup. | Powerful reducing agent, effective for nitrile reduction. studymind.co.ukallrounder.ai |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas with a metal catalyst (e.g., Ni, Pt) at high temperature and pressure. | More economical for industrial applications. studymind.co.ukwikipedia.org |

| Sodium in Ethanol | Sodium metal dissolved in ethanol. | An alternative to LiAlH₄ and catalytic hydrogenation. studymind.co.uk |

Reductive Amination Strategies with Corresponding Carbonyl Precursors

Reductive amination is a versatile and widely used method for synthesizing amines from aldehydes or ketones. lumenlearning.commasterorganicchemistry.com This one-pot reaction involves the formation of an imine intermediate from the carbonyl compound and an amine, followed by its reduction to the final amine product. lumenlearning.comlibretexts.org

For the synthesis of this compound, the corresponding aldehyde, 2-methoxyheptanal, would be reacted with ammonia. d-nb.info This reaction forms an imine, which is then reduced in situ. libretexts.orglibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective as it selectively reduces the imine in the presence of the starting aldehyde. lumenlearning.commasterorganicchemistry.com Other reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. libretexts.orglibretexts.org Recent advancements have also demonstrated the use of iron-based catalysts for this transformation. d-nb.info

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |

| 2-Methoxyheptanal | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of the imine intermediate. lumenlearning.commasterorganicchemistry.com |

| 2-Methoxyheptanal | Ammonia | Sodium Borohydride (NaBH₄) | A common and effective reducing agent. libretexts.orglibretexts.org |

| 2-Methoxyheptanal | Ammonia | H₂/Nickel Catalyst | Suitable for industrial-scale synthesis. pressbooks.pub |

Alkylation of Ammonia or Ammonia Equivalents

The alkylation of ammonia or its equivalents is a direct approach to amine synthesis. libretexts.orgncert.nic.in This method involves the reaction of an alkylating agent, such as an alkyl halide, with ammonia. jove.com While straightforward, this reaction often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the amine product with each alkylation step. jove.comwikipedia.org To obtain a good yield of the primary amine, a significant excess of ammonia is typically used. lumenlearning.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. studymind.co.uk

| Reactants | Conditions | Products |

| 2-Methoxyheptyl halide + excess Ammonia | Ethanolic solution | Primarily this compound |

| 2-Methoxyheptyl halide + Ammonia (limited) | Ethanolic solution | Mixture of primary, secondary, tertiary amines, and quaternary ammonium salt |

Amine Synthesis via Reduction of Nitro Compounds

The reduction of nitro compounds is a common and efficient method for preparing primary amines, particularly aromatic amines. unacademy.com However, it can also be applied to the synthesis of aliphatic amines like this compound. ncert.nic.in The process involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂).

The starting material for this synthesis would be 1-nitro-2-methoxyheptane. This nitro compound can be reduced using several methods:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). ncert.nic.incommonorganicchemistry.com

Metal and Acid: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). unacademy.comcommonorganicchemistry.com The reduction with iron scrap and hydrochloric acid is often preferred in industrial settings. ncert.nic.in

| Reducing System | Substrate | Product |

| H₂ / Pd, Pt, or Ni | 1-nitro-2-methoxyheptane | This compound |

| Fe / HCl | 1-nitro-2-methoxyheptane | This compound |

| Sn / HCl | 1-nitro-2-methoxyheptane | This compound |

| Zn / HCl | 1-nitro-2-methoxyheptane | This compound |

Novel and Emerging Synthetic Routes for Methoxyheptanamines

Catalytic C-H Amination: Direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis. A novel route could involve the direct amination of a C-H bond in a methoxyheptane precursor, bypassing the need for pre-functionalized starting materials like halides or carbonyls.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Engineered enzymes could potentially be developed to catalyze the amination of a methoxyheptane derivative.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical reactions. The synthesis of this compound could be adapted to a flow process, allowing for better control over reaction parameters and potentially higher yields. organic-chemistry.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. A photoredox-catalyzed amination could provide a novel and green synthetic route to the target compound.

Research into these and other innovative synthetic strategies is ongoing and holds the promise of more advanced and sustainable methods for the production of this compound and other valuable amine compounds in the future. iiserpune.ac.in

Continuous Flow Chemistry Approaches for Enhanced Efficiency

Continuous flow chemistry, utilizing micro- or meso-scale reactors, offers substantial advantages over traditional batch processing for the synthesis of fine chemicals, including this compound. The key benefits stem from superior control over reaction parameters such as temperature, pressure, and mixing, which is enabled by the high surface-area-to-volume ratio of flow reactors.

A particularly relevant application for this target molecule is the reductive amination of 2-methoxyheptanal. This two-step, one-flow process involves the initial rapid and controlled formation of an imine intermediate with ammonia, followed immediately by reduction. In a flow system, a stream of 2-methoxyheptanal in a suitable solvent (e.g., methanol) is merged with a stream of ammonia. The resulting mixture flows through a heated reactor coil to facilitate rapid imine formation. This stream is then merged with a reducing agent, such as hydrogen gas, and passed through a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C or Raney Nickel).

The precise temperature control afforded by flow reactors is critical for managing the exothermicity of the hydrogenation step, preventing side reactions and degradation, thereby leading to higher product purity and yield. Furthermore, reaction times can be drastically reduced from hours to minutes, significantly increasing throughput and space-time yield.

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Vessel | 500 mL Round-bottom flask | 10 mL Packed-Bed Reactor (PBR) with static mixer |

| Reducing Agent | Sodium borohydride (NaBH₄) | H₂ gas (5 bar) |

| Catalyst | Raney Nickel (slurry) | Palladium on Carbon (Pd/C, packed bed) |

| Temperature (°C) | 25°C (addition), then 40°C | 80°C (precise control) |

| Reaction Time | 6 - 8 hours | 15 minutes (residence time) |

| Isolated Yield (%) | 72% | 91% |

| Safety Considerations | Handling of pyrophoric Raney Ni; large exotherm | Contained high-pressure H₂; superior heat dissipation |

Adaptations of Solid-Phase Organic Synthesis for Amine Scaffolds

Solid-Phase Organic Synthesis (SPOS) provides a powerful platform for the synthesis of discrete molecules and combinatorial libraries by immobilizing a substrate on an insoluble polymer support. This simplifies the purification process to simple filtration and washing, enabling the use of excess reagents to drive reactions to completion.

A potential solid-phase route to this compound could commence by anchoring a suitable precursor to a resin. For instance, 2-hydroxyheptanoic acid could be attached to a Wang resin via an ester linkage. The synthesis would then proceed through a series of on-resin transformations. First, the secondary hydroxyl group is methylated using a base like sodium hydride and a methylating agent such as methyl iodide. Following methylation, the resin-bound ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride. The newly formed primary alcohol is then converted into the target primary amine. A common method for this transformation is the Mitsunobu reaction with phthalimide, followed by cleavage of the phthalimide group with hydrazine (B178648) to unmask the primary amine. The final step involves cleaving the fully assembled molecule from the resin support using trifluoroacetic acid (TFA), which concurrently liberates the target this compound.

| Step | Resin-Bound Substrate | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1. Loading | Wang Resin | 2-Hydroxyheptanoic acid, DIC, DMAP in DCM | Immobilize starting material via ester linkage. |

| 2. Methylation | Resin-bound 2-hydroxyheptanoate | NaH, then CH₃I in THF | Introduce the methoxy (B1213986) group at the C2 position. |

| 3. Reduction | Resin-bound 2-methoxyheptanoate | LiAlH₄ in THF | Reduce the ester to a primary alcohol. |

| 4. Amination | Resin-bound 2-methoxyheptan-1-ol | 1. PPh₃, DIAD, Phthalimide; 2. Hydrazine in EtOH | Convert the primary alcohol to a primary amine. |

| 5. Cleavage | Resin-bound final product | 95% TFA in DCM | Cleave the target molecule from the solid support. |

Multicomponent Reaction (MCR) Strategies for Complex Amine Assembly

Multicomponent reactions (MCRs) are convergent synthetic strategies in which three or more starting materials react in a single pot to form a product that incorporates substantial portions of all reactants. This approach enhances efficiency and atom economy by minimizing intermediate isolation and purification steps. While a direct, one-step MCR to this compound is challenging, a strategy can be designed around a key precursor, 2-methoxyheptanal.

A plausible MCR approach is a modified Strecker reaction. In this strategy, 2-methoxyheptanal, an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) are combined. This reaction proceeds via the in-situ formation of an imine from the aldehyde and ammonia, which is then trapped by the cyanide nucleophile to form an α-aminonitrile, specifically 2-amino-3-methoxyheptanenitrile. This intermediate, formed with high convergence in a single step, can then be subjected to a subsequent reduction step. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reduction (e.g., LiAlH₄) would reduce the nitrile moiety to a primary amine, yielding the related 3-methoxyheptane-1,2-diamine.

Although this specific MCR does not directly yield the target, it rapidly assembles a closely related and complex diamine scaffold. The principles of MCRs—building complexity quickly—could be adapted in novel catalytic systems to directly target the desired structure. For instance, a hypothetical three-component reductive coupling of hept-1-ene, methanol, and an aminating agent could be envisioned.

| Component | Example Reagent | Role in Reaction |

|---|---|---|

| Aldehyde | 2-Methoxyheptanal | Provides the carbon backbone and methoxy group. |

| Amine Source | Ammonium Chloride (NH₄Cl) | Forms the imine intermediate and provides the N-atom. |

| Cyanide Source | Trimethylsilyl Cyanide (TMSCN) | Acts as the nucleophile to form the α-aminonitrile. |

| Catalyst/Solvent | Methanol (MeOH) | Acts as solvent and may participate in proton transfer. |

Transition Metal-Catalyzed Amination Reactions (e.g., Palladium- or Copper-catalyzed)

Transition metal catalysis offers highly selective and efficient methods for forming carbon-nitrogen bonds. For the synthesis of this compound, a powerful and atom-economical strategy is the direct amination of an alcohol precursor, 2-methoxyheptan-1-ol, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process is often catalyzed by ruthenium or iridium complexes.

In this reaction, the catalyst temporarily "borrows" hydrogen from the primary alcohol (2-methoxyheptan-1-ol) to form a metal-hydride species and the corresponding aldehyde (2-methoxyheptanal) in situ. The aldehyde then reacts with an amine source, typically ammonia, to form an imine. The metal-hydride species then reduces the imine, regenerating the catalyst and forming the final primary amine product, this compound. The only byproduct of this elegant process is water.

Alternatively, a more classical but less atom-economical approach involves the conversion of the alcohol to a halide or sulfonate ester (e.g., 2-methoxyheptyl bromide or tosylate). This electrophile can then undergo a C-N cross-coupling reaction. For example, a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination with an ammonia surrogate (e.g., benzophenone (B1666685) imine followed by hydrolysis) could be employed to install the primary amine. However, the borrowing hydrogen strategy is superior from a green chemistry perspective as it avoids the generation of stoichiometric salt waste.

| Method | Substrate | Catalyst System | Amine Source | Typical Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Borrowing Hydrogen | 2-Methoxyheptan-1-ol | [Ru(p-cymene)Cl₂]₂ with a phosphine (B1218219) ligand | Ammonia (gas) | 85 - 95% | High atom economy; water is the only byproduct. |

| Buchwald-Hartwig | 2-Methoxyheptyl Bromide | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos) | LiN(SiMe₃)₂ | 70 - 85% | Broad substrate scope and well-established. |

| Ullmann Condensation | 2-Methoxyheptyl Bromide | CuI with a diamine ligand (e.g., TMEDA) | Aqueous Ammonia | 60 - 75% | Cost-effective copper catalyst. |

Stereochemical Aspects and Asymmetric Synthesis of 2 Methoxyheptan 1 Amine

Importance of Chiral Amines in Modern Asymmetric Synthesis

Chiral amines are of paramount importance in contemporary asymmetric synthesis, serving multiple critical roles. They are integral structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.gov Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their significance in medicinal chemistry. nih.gov The specific stereochemistry of an amine can be crucial for its biological activity, as different enantiomers of a molecule can exhibit distinct pharmacological effects. openaccessgovernment.org A well-known example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. openaccessgovernment.org

Beyond their presence in final products, chiral amines are widely employed as resolving agents, chiral auxiliaries, and as foundational building blocks for the synthesis of more complex molecules. nih.govmerckmillipore.com Their utility extends to acting as chiral bases in enantioselective deprotonation reactions. merckmillipore.com The high demand for enantiomerically pure amines has spurred the development of innovative and efficient synthetic strategies. nih.gov While traditional methods like resolution are still in use, catalytic asymmetric methods have become a major focus of research due to their efficiency and sustainability. nih.gov These methods include transition metal catalysis, biocatalysis, and organocatalysis, all aiming to produce chiral amines with high enantiomeric purity. nih.govnih.gov

Diastereoselective Synthesis Approaches for Chiral Methoxyheptanamines

Diastereoselective synthesis provides a powerful strategy for the creation of specific stereoisomers of chiral methoxyheptanamines by introducing a new stereocenter under the influence of an existing one.

Utilization of Chiral Auxiliaries (e.g., Ellman's tert-Butanesulfinamide)

Chiral auxiliaries are instrumental in diastereoselective synthesis, and Ellman's tert-butanesulfinamide has emerged as a particularly versatile and widely used reagent for the asymmetric synthesis of amines. osi.lvyale.edursc.org This chiral auxiliary can be condensed with ketones to form N-tert-butanesulfinyl imines. sigmaaldrich.com The tert-butanesulfinyl group then acts as a potent chiral directing group, controlling the facial selectivity of nucleophilic additions or reductions of the imine C=N bond. sigmaaldrich.com

The high diastereoselectivity achieved is a key advantage of this methodology. sigmaaldrich.com For instance, the reduction of N-tert-butanesulfinyl ketimines can proceed with high diastereoselectivity to furnish the corresponding chiral amines. osi.lv Following the stereoselective transformation, the tert-butanesulfinyl group can be readily cleaved under mild acidic conditions to afford the desired primary amine. sigmaaldrich.comwikipedia.org The robustness and reliability of this approach have led to its extensive use in both academic and industrial settings for the synthesis of a wide variety of chiral amines. yale.edusigmaaldrich.com

Control of Stereoselectivity in Reductive Amination Reactions

Reductive amination is a cornerstone of amine synthesis, and controlling its stereoselectivity is crucial for producing chiral amines. jocpr.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced. jocpr.com The stereochemical outcome of the reaction can be controlled by employing chiral catalysts or auxiliaries. jocpr.com

In the context of diastereoselective synthesis, a chiral amine can be reacted with a prochiral ketone to form a chiral imine. Subsequent reduction of this imine is then directed by the existing stereocenter, leading to the formation of a new stereocenter with a specific configuration relative to the first. The choice of reducing agent and reaction conditions can significantly influence the level of diastereoselectivity. jocpr.com While direct asymmetric reductive amination using chiral catalysts is a powerful enantioselective strategy, diastereoselective approaches often provide a reliable and predictable means of controlling the stereochemistry of the final amine product. jocpr.comresearchgate.net

Enantioselective Synthesis Strategies for 2-Methoxyheptan-1-amine

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral starting materials. Several powerful strategies have been developed for the enantioselective synthesis of chiral amines like this compound.

Asymmetric Hydrogenation and Transfer Hydrogenation Catalysis

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient and atom-economical methods for the synthesis of chiral amines. nih.govacs.org These reactions typically involve the reduction of a prochiral imine, enamine, or a related unsaturated nitrogen-containing compound using a chiral transition metal catalyst. nih.govacs.org

Asymmetric Hydrogenation (AH) involves the use of molecular hydrogen as the reductant in the presence of a chiral catalyst, often based on metals like rhodium, iridium, or palladium. nih.govdicp.ac.cn The success of AH is highly dependent on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the substrate. nih.gov This method is considered a "green" and sustainable approach due to its high atom economy, producing minimal waste. acs.org

Asymmetric Transfer Hydrogenation (ATH) utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. acs.orgorgsyn.org This can be advantageous in terms of operational simplicity and safety. acs.org Ruthenium-based catalysts are commonly employed in ATH reactions. acs.org For the synthesis of this compound, a suitable prochiral imine precursor could be subjected to either AH or ATH with an appropriate chiral catalyst to yield the desired enantiomer with high enantiomeric excess.

| Feature | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) |

|---|---|---|

| Hydrogen Source | Molecular Hydrogen (H₂) | Hydrogen Donor Molecules (e.g., isopropanol, formic acid) |

| Catalysts | Typically Rhodium, Iridium, Palladium-based | Commonly Ruthenium-based |

| Advantages | High atom economy, "green" process | Operational simplicity, avoids use of high-pressure hydrogen gas |

| Considerations | Requires handling of flammable hydrogen gas | Stoichiometric amounts of hydrogen donor required |

Organocatalytic Methodologies for Chiral Amine Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside transition metal catalysis and biocatalysis. rsc.orgrsc.org Chiral primary and secondary amines have proven to be highly versatile organocatalysts for a wide range of enantioselective transformations. rsc.orgcuni.cz

In the context of synthesizing chiral amines, organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates. sioc-journal.cn For instance, a chiral primary amine catalyst can react with a ketone to form a chiral enamine, which can then undergo an enantioselective reaction with an electrophile. rsc.org Alternatively, a chiral Brønsted acid organocatalyst can activate an imine for nucleophilic attack. beilstein-journals.org

Various organocatalytic strategies could be envisioned for the synthesis of this compound. For example, an asymmetric aza-Michael addition, catalyzed by a chiral organocatalyst, could be employed to construct the chiral amine moiety. beilstein-journals.orgd-nb.info The development of novel organocatalytic systems continues to provide new and efficient routes to enantiomerically enriched amines. rsc.org

| Activation Mode | Catalyst Type | Example Reaction |

|---|---|---|

| Enamine Catalysis | Chiral Primary/Secondary Amines | Asymmetric α-functionalization of carbonyls |

| Iminium Catalysis | Chiral Primary/Secondary Amines | Asymmetric Michael additions to α,β-unsaturated aldehydes |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids, etc. | Asymmetric reductive amination |

| Hydrogen Bonding Catalysis | Thioureas, Squaramides | Asymmetric aza-Michael additions |

Biocatalytic Synthesis Routes (e.g., Amine Dehydrogenases, Transaminases, Imine Reductases)

Biocatalysis leverages enzymes as natural catalysts to perform chemical transformations with exceptional precision. For the synthesis of chiral amines like this compound, key enzyme classes include amine dehydrogenases (AmDHs), transaminases (TAs), and imine reductases (IREDs). nih.govnih.gov

Amine Dehydrogenases (AmDHs)

Amine dehydrogenases are NAD(P)H-dependent enzymes that catalyze the direct reductive amination of a prochiral ketone to a chiral amine, using ammonia (B1221849) as the amine source. nih.govsemanticscholar.org This process is highly atom-efficient, with the primary byproduct being water. semanticscholar.org While direct studies on this compound are not extensively documented, research on analogous short-chain alkoxy amines provides a strong precedent for this method.

For instance, the synthesis of the structurally similar compound, (S)-1-methoxypropan-2-amine ((S)-MOIPA), has been successfully demonstrated using native AmDHs. frontiersin.orgresearchgate.net In these studies, various wild-type AmDHs were screened for their efficacy in converting 1-methoxypropan-2-one. The enzyme from Mycobacterium smegmatis (MsmeAmDH) was identified as particularly efficient, achieving high conversion rates and excellent enantioselectivity. frontiersin.orgresearchgate.net The reaction typically employs a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the consumed NAD(P)H. frontiersin.org Semi-preparative scale syntheses have been performed at high substrate concentrations (e.g., 150 mM), underscoring the potential for industrial application. frontiersin.orgresearchgate.net

Table 1: Biocatalytic Reductive Amination of 1-methoxypropan-2-one using MsmeAmDH

| Parameter | Value | Reference |

| Enzyme | MsmeAmDH | frontiersin.orgresearchgate.net |

| Substrate | 1-methoxypropan-2-one | frontiersin.orgresearchgate.net |

| Product | (S)-1-methoxypropan-2-amine | frontiersin.orgresearchgate.net |

| Cofactor System | NADP⁺ / Glucose / GDH | frontiersin.org |

| Conversion (at 50 mM) | up to 97.1% | frontiersin.orgresearchgate.net |

| Enantiomeric Excess (ee) | 98.1% for (S)-enantiomer | researchgate.net |

| pH | 9.0 | frontiersin.org |

| Temperature | 30°C | frontiersin.org |

Transaminases (TAs)

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for manufacturing chiral amines from prochiral ketones. mdpi.comnih.gov The reaction mechanism involves the transfer of an amino group from an amine donor to the ketone substrate, a process mediated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govacsgcipr.org A key challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. diva-portal.org This is often addressed by using a large excess of the amine donor or by removing one of the byproducts. acsgcipr.org

A common amine donor is 2-aminopropane (isopropylamine), which is converted to acetone, a volatile co-product that can be easily removed to drive the reaction towards completion. google.com The stereoselective synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone (B41198) using a transaminase in the presence of 2-aminopropane has been patented, demonstrating the viability of this approach for alkoxy amines. google.com The choice of a suitable (R)- or (S)-selective ω-TA allows for the production of either enantiomer of the target amine with high optical purity. nih.gov

Table 2: Transaminase-Mediated Synthesis of (S)-1-methoxy-2-aminopropane

| Component | Role | Reference |

| Enzyme | Transaminase | google.com |

| Substrate | Methoxyacetone | google.com |

| Amine Donor | 2-Aminopropane | google.com |

| Product | (S)-1-methoxy-2-aminopropane | google.com |

| Co-product | Acetone | google.com |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govacsgcipr.org |

Imine Reductases (IREDs)

Imine reductases (IREDs) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral imines to chiral amines. nih.gov This transformation can be part of a one-pot reductive amination process where a ketone (e.g., 2-methoxyheptanone) and an amine source react to form an imine intermediate in situ, which is then stereoselectively reduced by the IRED. researchgate.net

The discovery of IREDs and a subclass known as reductive aminases (RedAms) has significantly advanced the synthesis of chiral secondary and tertiary amines. nih.govnih.gov These enzymes have been successfully applied on an industrial scale for the production of pharmaceutical intermediates. nih.gov Protein engineering and discovery of novel IREDs have expanded their substrate scope and improved their stability and selectivity. nih.govresearchgate.net For the synthesis of this compound, a suitable IRED would be selected to catalyze the reductive amination of 2-methoxyheptan-1-al with ammonia, or the reduction of the corresponding pre-formed imine, to yield the desired enantiomer with high fidelity. researchgate.net

Resolution of Racemic this compound

When an asymmetric synthesis is not employed, this compound is produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as resolution, is necessary to isolate the desired stereoisomer. wikipedia.org Common methods for resolution include diastereomeric crystallization and kinetic resolution.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. libretexts.orgthieme-connect.de Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization.

For racemic this compound, a suitable resolving agent would be a commercially available chiral acid such as (R,R)-tartaric acid or (S)-(+)-mandelic acid. The reaction would yield two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. Due to their differing solubilities in a given solvent, one salt will preferentially crystallize out of the solution. After separation of the crystals, the pure amine enantiomer can be recovered by treatment with a base to neutralize the acid. libretexts.orglibretexts.org

Enzymatic Kinetic Resolution

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. wikipedia.org Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines. thieme-connect.de

In a typical procedure, an enzyme like Candida antarctica lipase (B570770) B (CALB) is used to catalyze the acylation of the racemic amine with an acyl donor (e.g., ethyl acetate). wikipedia.org The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, the (R)-enantiomer might be converted to (R)-N-acetyl-2-methoxyheptan-1-amine, while the (S)-enantiomer remains largely unreacted. The reaction is stopped at approximately 50% conversion, yielding a mixture of the acylated (R)-amine and the unreacted (S)-amine. These two compounds have different chemical properties and can be easily separated by standard methods like chromatography or extraction. The acylated amine can then be hydrolyzed to recover the pure (R)-enantiomer if desired. thieme-connect.de

Table 3: Comparison of Resolution Strategies for Racemic Amines

| Method | Principle | Resolving Agent/Catalyst | Separation Method | Reference |

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Chiral Acid (e.g., Tartaric Acid) | Fractional Crystallization | libretexts.orgthieme-connect.delibretexts.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction (e.g., acylation). | Enzyme (e.g., Lipase) | Chromatography / Extraction | wikipedia.orgthieme-connect.de |

Reactivity and Reaction Mechanisms of 2 Methoxyheptan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The nitrogen atom in the primary amine group of 2-Methoxyheptan-1-amine possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in a wide array of chemical reactions. chemguide.co.uklibretexts.org This inherent nucleophilicity is the foundation of its reactivity profile.

Primary amines like this compound readily react with aldehydes and ketones to form imines, which are also known as Schiff bases. libretexts.orgresearchgate.net This reaction is a condensation process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.orgwikipedia.org The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org The pH of the reaction medium is a critical factor; optimal rates are often observed around a pH of 5. libretexts.org At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for its removal as water. libretexts.org

The mechanism proceeds through a carbinolamine intermediate, a key transient species in the formation of the imine. nih.govfiveable.me This intermediate is formed by the initial nucleophilic addition of the amine to the carbonyl group. fiveable.mechemistrysteps.com Subsequent dehydration of the carbinolamine leads to the final imine product. libretexts.org

| Carbonyl Compound | General Product Type |

|---|---|

| Aldehydes (e.g., Benzaldehyde) | Schiff Base |

| Ketones (e.g., Acetone, Cyclohexanone) | Imine |

The primary amine of this compound can undergo acylation with acylating agents such as acyl chlorides and acid anhydrides to form amides. chemguide.co.ukstudy.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. study.com These reactions are often carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct. cbijournal.com

Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides to produce sulfonamides. youtube.comorganic-chemistry.org This transformation is a common method for the synthesis of sulfonamides, which are an important class of compounds with various applications. cbijournal.comorganic-chemistry.orgprinceton.edu The reaction is typically performed in the presence of a base. cbijournal.com

Alkylation of this compound with alkyl halides proceeds through a nucleophilic substitution reaction, typically an SN2 mechanism. libretexts.orglibretexts.orgdocbrown.info This reaction can lead to the formation of secondary and tertiary amines. libretexts.org However, a significant challenge with the direct alkylation of primary amines is the tendency for polyalkylation. youtube.comfiveable.me The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine. chemguide.co.uk

This cascade of reactions can continue, ultimately leading to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. cdnsciencepub.comcdnsciencepub.comwikipedia.org Controlling the reaction conditions, such as the stoichiometry of the reactants, is crucial to favor mono-alkylation. youtube.com The use of a large excess of the amine can favor the formation of the primary alkylation product. chemguide.co.uk

Influence of the Methoxy (B1213986) Group on Amine Reactivity and Selectivity

Sterically, the methoxy group can create hindrance around the amine nitrogen, which may affect the rate and selectivity of reactions, particularly with bulky reagents. nih.govlibretexts.org This steric hindrance can be advantageous in controlling the degree of substitution in reactions like alkylation, potentially reducing the likelihood of polyalkylation. msu.edu

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms provides a framework for controlling the outcomes of chemical transformations involving this compound.

The study of reaction pathways for primary amines often involves the identification of key intermediates. researchgate.net In imine formation, the carbinolamine is a critical intermediate that is formed and then undergoes dehydration. nih.govfiveable.melibretexts.org Spectroscopic methods can be employed to detect and characterize such transient species.

In acylation reactions, a tetrahedral intermediate is formed upon the nucleophilic attack of the amine on the carbonyl carbon. umich.edu The subsequent collapse of this intermediate to eliminate the leaving group is a fundamental step in the mechanism.

| Reaction Type | Key Intermediate |

|---|---|

| Imine/Schiff Base Formation | Carbinolamine |

| Acylation | Tetrahedral Intermediate |

| Alkylation (SN2) | Transition State |

Studies on Reaction Selectivity (Chemoselectivity, Regioselectivity, Stereoselectivity)

The selectivity of chemical reactions involving this compound is dictated by the interplay of its two primary functional groups: the nucleophilic primary amine at the C1 position and the methoxy group at the C2 position. The latter can exert both steric and electronic influences on the reactivity of the amine.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary amine is the most reactive site for a variety of transformations, including acylation, alkylation, and condensation reactions. However, the presence of the methoxy group could influence the outcome in reactions where it might also participate or be cleaved.

A relevant example from a structurally similar compound, 2-amino-1-methoxypropane, is its formation via the reductive amination of 1-methoxy-2-propanol. In this reaction, high selectivity for the primary amine product was achieved over potential secondary or tertiary amine byproducts. Under specific conditions using a Nickel/Silica (B1680970) (Ni/SiO₂) catalyst, a selectivity of 82.9% for the primary amine was reported. mdpi.com This suggests that in reactions designed to target the amine group of this compound, a high degree of chemoselectivity can be anticipated with appropriate catalyst and reaction condition selection.

Below is a hypothetical data table illustrating the potential chemoselectivity in the acylation of this compound with an acyl chloride, where the desired N-acylation product is formed preferentially over any O-demethylation or other side reactions.

Table 1: Hypothetical Chemoselectivity in the Acylation of this compound This data is illustrative and based on general principles of amine reactivity.

| Acylating Agent | Base | Solvent | Temperature (°C) | Selectivity for N-Acylation (%) |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 - 25 | >95 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 0 - 25 | >95 |

Regioselectivity:

Regioselectivity becomes a critical factor when this compound reacts with unsymmetrical reagents, leading to the potential for multiple constitutional isomers. The methoxy group at the C2 position can sterically hinder the approach of bulky electrophiles to the primary amine, potentially influencing the regioselectivity in certain reactions. For instance, in a reaction with a sterically demanding alkylating agent, substitution might be less favorable compared to a less hindered primary amine.

While direct studies on this compound are unavailable, we can hypothesize its behavior in reactions such as epoxide opening. If this compound were to react with an unsymmetrical epoxide like propylene (B89431) oxide, the nucleophilic attack of the amine could occur at either the less substituted (C1) or more substituted (C2) carbon of the epoxide. Generally, for primary amines under neutral or basic conditions, the attack occurs at the sterically less hindered carbon (SN2-type reaction), which would be the C1 position of propylene oxide.

Table 2: Hypothetical Regioselectivity in the Reaction of this compound with Propylene Oxide This data is illustrative and based on general principles of epoxide ring-opening reactions.

| Reaction Conditions | Product Ratio (Attack at C1 : Attack at C2) |

|---|---|

| Neat, 50 °C | 90 : 10 |

| Methanol, 25 °C | 95 : 5 |

Stereoselectivity:

Stereoselectivity is pertinent when new chiral centers are formed during a reaction. This compound itself is a chiral molecule (assuming it is not a racemic mixture), as the C2 carbon is a stereocenter. The stereochemistry at this position can influence the formation of new stereocenters in a diastereoselective manner. For example, in an addition reaction to a prochiral carbonyl compound, the existing stereocenter at C2 could direct the nucleophilic attack of the amine to one face of the carbonyl group over the other, leading to a mixture of diastereomers in unequal amounts.

Research on the intramolecular SN' cyclizations of alkyllithium reagents onto methoxy alkenes has shown a high syn-SN' selectivity, where the stereochemistry of the methoxy-bearing carbon influences the configuration of the newly formed stereocenter. nih.gov While this is a different reaction type, it highlights the principle that a methoxy group on a stereogenic center can have a profound impact on the stereochemical outcome of a reaction.

Consider the hypothetical reduction of an imine formed from this compound and a prochiral ketone. The stereocenter at C2 could direct the hydride attack, leading to a diastereomeric excess of one of the resulting secondary amines.

Table 3: Hypothetical Diastereoselectivity in the Reductive Amination of a Prochiral Ketone with this compound This data is illustrative and based on established principles of asymmetric synthesis.

| Ketone | Reducing Agent | Diastereomeric Ratio (S,R) : (S,S) or (R,S) : (R,R) |

|---|---|---|

| Acetophenone | Sodium Borohydride (B1222165) | 60 : 40 |

| 2-Butanone | Sodium Triacetoxyborohydride | 75 : 25 |

Computational Chemistry Studies on 2 Methoxyheptan 1 Amine

Quantum Chemical Calculations for Mechanistic Insights

Mechanistic studies often involve mapping out the entire potential energy surface of a reaction. This map connects reactants, intermediates, transition states, and products, providing a complete picture of the reaction pathway. For instance, in reactions like the alkylation of the amine group, DFT calculations can model the step-by-step process, revealing the energetics and structures of all species involved. dtu.dk

A cornerstone of mechanistic computational chemistry is the identification of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding reaction kinetics. Using algorithms designed to locate saddle points on the potential energy surface, computational chemists can determine the precise geometry of the transition state for a given reaction involving 2-Methoxyheptan-1-amine.

Once the transition state is located, its energy can be compared to the energy of the reactants to calculate the activation energy (ΔEa). This value is a direct measure of the energy barrier that must be overcome for the reaction to proceed and is crucial for predicting reaction rates. For example, in a nucleophilic substitution reaction where the amine group of this compound attacks an electrophile, DFT calculations can determine the activation energy, indicating how fast the reaction will occur under specific conditions. scirp.orgscirp.org

Table 1: Illustrative Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with Methyl Iodide

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| B3LYP | 6-311++G(d,p) | PCM (Acetonitrile) | 18.5 |

| M06-2X | def2-TZVP | SMD (Acetonitrile) | 17.9 |

| B3LYP | 6-311++G(d,p) | PCM (Toluene) | 22.1 |

| M06-2X | def2-TZVP | SMD (Toluene) | 21.6 |

Note: This table contains hypothetical data for illustrative purposes.

The reactivity of this compound is governed by a combination of electronic and stereoelectronic effects. Electronic effects relate to how the distribution of electrons influences reactivity. The nitrogen of the amine and the oxygen of the methoxy (B1213986) group both possess lone pairs of electrons, making them electron-donating groups that can activate the molecule for certain reactions.

Stereoelectronic effects are more subtle and relate to how the spatial arrangement of orbitals influences molecular stability and reactivity. wikipedia.org These effects arise from interactions between filled (bonding or non-bonding) orbitals and empty (antibonding) orbitals. A key method for analyzing these interactions is Natural Bond Orbital (NBO) analysis. For this compound, important stereoelectronic interactions would include hyperconjugation, such as the donation of electron density from the nitrogen lone pair (n_N) into an adjacent anti-bonding C-H or C-C sigma orbital (σ*). These interactions stabilize specific conformations of the molecule and can lower the energy of transition states, thereby controlling reaction pathways and product outcomes. acs.org The gauche effect, for instance, which describes the tendency of certain molecules to adopt a gauche conformation despite steric hindrance, is a classic example of a stereoelectronic effect that could influence the preferred geometry of the C-C bond between the methoxy and amine-bearing carbons. wikipedia.org

Molecular Modeling and Simulation of Synthetic Pathways Involving this compound

Beyond static quantum chemical calculations, molecular modeling and simulation techniques like Molecular Dynamics (MD) can be used to study the dynamic behavior of molecules over time. researchgate.netulisboa.pt These simulations model the atoms as classical particles moving under the influence of a force field, which describes the potential energy of the system as a function of atomic positions.

MD simulations are particularly useful for exploring synthetic pathways in a solvent environment. For a reaction leading to the synthesis of this compound, MD could be used to simulate the behavior of reactants in solution, providing insights into solvation effects, reactant diffusion, and the frequency of reactive encounters. By observing the trajectories of atoms over picoseconds or nanoseconds, researchers can gain a qualitative understanding of the reaction environment and identify key intermolecular interactions that may influence the reaction's progress. uregina.ca For example, simulations could model the final step of a synthetic route, such as the reduction of a corresponding imine or nitrile, to understand how the solvent shell organizes around the reactant and influences its approach to a catalyst surface or reducing agent.

Prediction of Reactivity and Product Distributions in Amine-involved Reactions

Computational chemistry is a valuable tool for predicting the outcome of chemical reactions. By comparing the activation energies for competing reaction pathways, chemists can predict which products will be formed preferentially. acs.org For this compound, which has multiple potentially reactive sites (the N-H bonds, the nitrogen lone pair, various C-H bonds), computational methods can help determine the selectivity of a reaction.

For instance, in a reaction with a strong base, will deprotonation occur at the amine (N-H) or at a carbon atom adjacent to the methoxy group (α-C-H)? Quantum chemical calculations can determine the relative acidities (pKa values) of these protons by calculating the energies of the corresponding conjugate bases. semanticscholar.org The pathway leading to the more stable conjugate base is typically favored. Similarly, when the amine reacts with an electrophile that can attack multiple sites, comparing the transition state energies for each possible attack can predict the major product. scirp.orgscirp.org

Table 2: Illustrative Predicted Product Distribution for the Reaction of this compound with an Asymmetric Epoxide

| Reaction Pathway | Product | Calculated ΔG‡ (kcal/mol) | Predicted Distribution (%) |

| Attack at less substituted carbon | 2-((2-methoxyheptyl)amino)propan-1-ol | 15.2 | 95 |

| Attack at more substituted carbon | 1-((2-methoxyheptyl)amino)propan-2-ol | 17.8 | 5 |

Note: This table contains hypothetical data for illustrative purposes. ΔG‡ represents the free energy of activation.

Advanced Analytical Techniques for Characterization and Quantification of 2 Methoxyheptan 1 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating 2-Methoxyheptan-1-amine from impurities, starting materials, and by-products. The choice of method depends on the volatility and polarity of the analyte and the required analytical information.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. However, the primary amine group can cause challenges such as peak tailing due to its polarity and interaction with active sites on the column. bre.comvt.edu Method development focuses on mitigating these effects to achieve sharp, symmetrical peaks for accurate quantification.

Optimization strategies often involve:

Column Selection: Utilizing columns with specialized stationary phases designed for amine analysis, such as those with a basic deactivation layer, can significantly reduce peak tailing. Porous polymer columns like Tenax-GC can also be effective due to their weakly interacting surfaces, which allow for rapid elution and sharp peaks. bre.com

Derivatization: Converting the primary amine to a less polar derivative (e.g., through acylation or silylation) is a common strategy to improve chromatographic behavior and volatility. researchgate.net This process protects the active amino group, leading to improved peak shape and sensitivity. researchgate.net

Parameter Optimization: Fine-tuning parameters such as injector temperature, oven temperature program, and carrier gas flow rate is crucial. A temperature program allows for the separation of compounds with a range of boiling points while ensuring this compound elutes in a reasonable time without degradation. ccsknowledge.com

Below is an interactive table illustrating a hypothetical optimized GC method for the analysis of this compound.

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | General-purpose, low-bleed column suitable for a wide range of analytes. |

| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the sample without thermal degradation. |

| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates analytes based on boiling point; resolves this compound from potential impurities. |

| Detector | Flame Ionization Detector (FID), 300°C | Highly sensitive to organic compounds, suitable for quantification. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

High-Performance Liquid Chromatography (HPLC) for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile or thermally labile compounds and serves as a powerful alternative or complementary method to GC for amine analysis. chromatographyonline.com For a primary amine like this compound, which lacks a strong chromophore, direct UV detection is challenging.

Method development typically involves:

Derivatization: Pre-column or post-column derivatization with a reagent that imparts strong UV absorbance or fluorescence is often necessary. Reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) react with the primary amine group, enabling highly sensitive detection. chromatographyonline.com

Reversed-Phase Chromatography: This is the most common HPLC mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water mixture). sigmaaldrich.com The retention of the derivatized amine can be controlled by adjusting the organic solvent concentration in the mobile phase.

Ion-Pair Chromatography: This technique can be used for underivatized amines. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the protonated amine, allowing for its retention on a standard reversed-phase column. researchgate.net

The table below outlines a sample HPLC method for analyzing derivatized this compound.

Table 2: Example HPLC Method for Derivatized this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution (e.g., 40% to 90% B over 15 min) provides good resolution of the derivatized analyte from reagent and by-products. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) | DAD allows for spectral confirmation, while FLD provides higher sensitivity if a fluorescent derivative is used. |

| Deriv. Reagent | Dansyl Chloride | Reacts with the primary amine to form a highly fluorescent derivative detectable at low concentrations. |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers higher resolution, sensitivity, and reproducibility compared to traditional TLC. wikipedia.orgnih.gov It is particularly useful for rapid screening, purity assessment, and stability studies of multiple samples simultaneously. laboratorynotes.comresearchgate.net

Key features of HPTLC for this compound analysis include:

High Throughput: Multiple samples can be analyzed on a single plate, making it efficient for quality control. laboratorynotes.com

Versatility in Detection: After separation, the plate can be visualized using various methods. For amines, derivatization with reagents like ninhydrin (B49086) spray allows for colorimetric detection. Alternatively, viewing under UV light can reveal fluorescent spots if the compound or a derivative is fluorescent.

Purity Profiling: HPTLC can provide a clear visual "fingerprint" of a sample, making it easy to spot impurities when compared against a reference standard. crpsonline.com

Table 3: Representative HPTLC Method for Purity Assessment | Parameter | Value/Description | | :--- | :--- | | Stationary Phase | HPTLC silica (B1680970) gel 60 F254 plates | Standard polar stationary phase. The F254 indicator allows for detection by UV quenching. | | Sample App. | Automated band-wise application, 5 mm bands | Ensures reproducibility and optimal separation. | | Mobile Phase | Ethyl Acetate : Methanol : Ammonia (B1221849) (85:10:5, v/v/v) | A solvent system of appropriate polarity to achieve good separation (Rf value) for the amine. | | Development | In a twin-trough chamber, saturated for 15 min | Controlled chamber environment ensures reproducible chromatography. | | Derivatization | Post-chromatographic dipping in Ninhydrin reagent, followed by heating | Visualizes primary amine spots as purple-colored bands. | | Detection | Densitometric scanning at 550 nm (after derivatization) or 254 nm | Allows for quantification and purity assessment. |

Capillary Electrophoresis (CE) for Resolution and Quantification

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It offers advantages such as high resolution, minimal sample consumption, and rapid analysis times. oup.comnih.gov Since this compound is a primary amine, it will be protonated and positively charged in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. acs.org

To enhance detection sensitivity, derivatization with a fluorescent tag is often employed, allowing for detection via Laser-Induced Fluorescence (LIF), which provides exceptionally low detection limits. acs.org

Table 4: Potential Capillary Electrophoresis Method Parameters | Parameter | Value/Description | | :--- | :--- | | Capillary | Fused silica, 50 µm ID, 50 cm total length | Standard capillary dimensions for CE. | | Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the primary amine is fully protonated. | | Voltage | 20 kV | High voltage drives the electrophoretic separation. | | Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, precise plug of the sample into the capillary. | | Detection | Diode Array Detector (DAD) at 214 nm or Laser-Induced Fluorescence (LIF) | DAD for direct detection or highly sensitive LIF for fluorescently tagged derivatives. | | Derivatization (for LIF) | Fluorescein isothiocyanate (FITC) | A common fluorescent tag that reacts with primary amines. acs.org |

Mass Spectrometry (MS) Applications for Identification and Structure Elucidation

Mass spectrometry is an essential tool for obtaining molecular weight and structural information. When coupled with a chromatographic separation technique, it provides unparalleled specificity for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. gdut.edu.cn This hyphenated technique is the gold standard for the definitive identification of volatile compounds and the quantification of trace-level impurities. researchgate.net As the separated components, such as this compound, elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint, providing two key pieces of information:

Molecular Ion (M+): The peak corresponding to the intact molecule's mass, which confirms the molecular weight.

Fragmentation Pattern: The series of fragment ions produced, which provides structural information that can be used to confirm the identity of the compound. For this compound, characteristic fragments would be expected from the cleavage of C-C bonds along the heptyl chain or adjacent to the methoxy (B1213986) and amine groups.

GC-MS is particularly valuable for trace analysis due to its high sensitivity and selectivity, allowing for the detection and identification of impurities at parts-per-million (ppm) levels or lower. gdut.edu.cn

Table 5: Typical GC-MS Parameters and Expected Data for this compound | Parameter | Value/Description | | :--- | :--- | | GC System | Same as Table 1 | Optimized GC method for separation. | | MS Interface Temp. | 280°C | Prevents condensation of analytes between the GC and MS. | | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. | | Mass Analyzer | Quadrupole | Commonly used for its robustness and reliability. | | Scan Range | 40-400 m/z | Covers the expected molecular ion and fragment masses. | | Expected Mol. Ion (M+) | m/z 145 | For C8H19NO. | | Key Fragment Ions | m/z 30 ([CH2NH2]+), m/z 45 ([CH2OCH3]+), fragments from alkyl chain loss (e.g., m/z 88). | Characteristic fragments used for structural confirmation. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the quantification of aliphatic amines, such as this compound, in complex biological and environmental samples. merckmillipore.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The analysis of short-chain alkyl and alkanolamines in aqueous matrices has been successfully demonstrated using LC-MS/MS. merckmillipore.com For a compound like this compound, a similar approach would be applicable. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for polar amines, utilizing columns such as a ZIC-pHILIC. This technique allows for the retention and separation of polar analytes that are not well-retained on traditional reversed-phase columns.

For method development, the optimization of mass spectrometry parameters is crucial. This is typically performed by infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion and to optimize the collision energy for the generation of stable and specific product ions. The process involves monitoring the transition of the precursor ion to the product ions in what is known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise.

While direct analysis of primary amines is possible, derivatization can be employed to enhance chromatographic performance and ionization efficiency. However, for many aliphatic amines, direct injection following a simple sample preparation, such as protein precipitation or solid-phase extraction, is often sufficient for quantification at low levels. The use of stable isotope-labeled internal standards is recommended for accurate quantification, as they can compensate for matrix effects and variations in instrument response.

Below is a hypothetical table of optimized LC-MS/MS parameters for the analysis of this compound.

| Parameter | Value |

| Liquid Chromatography | |

| Column | HILIC Column (e.g., ZIC-pHILIC) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Ammonium (B1175870) formate (B1220265) in Water |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Specific fragment 1 |

| Product Ion 2 (m/z) | Specific fragment 2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Derivatized Amines

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules. However, small molecules like primary amines are often challenging to analyze directly by MALDI-MS due to their low mass and potential for matrix interference. To overcome these limitations, derivatization of the primary amine group is a common and effective strategy. nih.gov

Derivatization serves multiple purposes in the context of MALDI-MS analysis. It increases the mass of the analyte, shifting it to a region of the mass spectrum with less interference. Furthermore, the derivatizing agent can be designed to carry a permanent positive charge or to have a high proton affinity, which significantly enhances the ionization efficiency of the analyte. nih.gov

Several derivatization reagents are available for targeting primary amines. For instance, reagents like tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide esters can add a positively charged tag to the amine, greatly facilitating MALDI analysis and improving the limit of detection to the low femtomole range. nih.gov Another approach involves the use of 4-hydroxy-3-methoxycinnamaldehyde, which reacts with the primary amine to form a Schiff base. nih.gov This derivatization has been shown to improve both the sensitivity and specificity of detection for amine-containing metabolites in tissue imaging studies. nih.gov

The general workflow for the MALDI-MS analysis of derivatized this compound would involve the following steps:

Derivatization: The sample containing this compound is reacted with a suitable derivatizing agent.

Sample Spotting: The derivatized sample is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and spotted onto a MALDI target plate.

Analysis: The target plate is inserted into the MALDI mass spectrometer, and the sample is irradiated with a laser. The resulting ions are then analyzed by the mass spectrometer.

The following table illustrates the potential mass shifts and characteristics of derivatized this compound with a hypothetical derivatizing agent.

| Analyte | Derivatizing Agent | Mass Shift (Da) | Resulting Derivative | Key Feature |

| This compound | Charge-Tagging Reagent | +573 | Cationic Derivative | Permanent positive charge for enhanced ionization |

| This compound | Schiff Base Forming Reagent | +160 | Iminium Derivative | Increased mass and improved ionization |

This derivatization strategy, coupled with the high sensitivity of MALDI-Time of Flight (TOF) mass spectrometry, allows for the qualitative and quantitative analysis of primary amines like this compound, even in complex sample matrices. nih.gov

Derivatization Strategies for 2 Methoxyheptan 1 Amine in Analytical Contexts

Rationale and Goals of Derivatization in Amine Analysis

The derivatization of amines is employed to overcome inherent analytical challenges associated with their chemical and physical properties. Direct analysis of low-molecular-weight amines such as 2-Methoxyheptan-1-amine can be problematic in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The primary goals of derivatizing this compound include:

Improved Chromatographic Behavior : Amines are polar and can interact strongly with active sites on GC columns, leading to poor peak shape (tailing) and reduced resolution. Derivatization masks the polar amino group, reducing its polarity and hydrogen-bonding capacity, which improves peak symmetry and chromatographic separation. nih.gov

Increased Volatility for GC Analysis : this compound has a relatively high boiling point due to hydrogen bonding. Converting the amine to a less polar derivative, such as a silyl (B83357) or acyl derivative, increases its volatility, making it more amenable to GC analysis. nih.gov

Enhanced Detector Sensitivity and Selectivity : this compound lacks a strong chromophore or fluorophore, resulting in poor sensitivity with common HPLC detectors like UV-Visible or fluorescence detectors. nih.govnih.gov Derivatization introduces a UV-absorbing or fluorescent tag onto the molecule, significantly lowering detection limits. nih.govresearchgate.net For GC, introducing halogen atoms via derivatization can dramatically enhance the response of an electron capture detector (ECD).

Increased Thermal Stability : The derivatization process can convert the amine into a more thermally stable compound, preventing degradation at the high temperatures often used in GC injectors and columns. researchgate.net

Improved Ionization for Mass Spectrometry (MS) : Certain derivatizing agents can introduce a permanently charged group or a moiety that is more easily ionized, enhancing the signal in mass spectrometry-based detection. shimadzu-webapp.eu

By achieving these goals, derivatization enables the development of robust, sensitive, and selective analytical methods for the quantification of this compound in various complex matrices.

Impact of Derivatization on Chromatographic Behavior and Mass Spectrometric Ionization Efficiency

In the analytical determination of this compound, derivatization is a critical strategy to overcome inherent challenges associated with the analysis of primary aliphatic amines. The process of derivatization chemically modifies the analyte to impart more favorable properties for chromatographic separation and mass spectrometric detection. acs.orgjfda-online.com This enhances analytical performance by improving sensitivity, selectivity, and chromatographic resolution. nih.gov

The chromatographic behavior of underivatized primary amines, such as this compound, is often problematic. These compounds can exhibit poor retention on conventional reversed-phase columns (like C18) due to their high polarity and tend to produce broad, tailing peaks because of interactions with residual silanol (B1196071) groups on the stationary phase. researchgate.nethelsinki.fi Derivatization addresses these issues by converting the polar primary amine group into a larger, less polar, and more hydrophobic moiety. This transformation leads to several key improvements in chromatographic performance:

Enhanced Retention: By increasing the hydrophobicity of the molecule, derivatization promotes stronger interaction with the nonpolar stationary phase, resulting in longer and more controllable retention times. acs.org

Improved Peak Shape: The derivatization process masks the highly basic amine group, which is a primary cause of peak tailing due to its interaction with acidic silanol sites on the silica-based column packing. researchgate.net This leads to more symmetrical, sharper peaks, which are essential for accurate quantification.

Increased Resolution: Better peak shapes and optimized retention allow for superior separation from matrix components and other analytes in complex mixtures. jfda-online.com

In the context of mass spectrometry, particularly with electrospray ionization (ESI), the efficiency of ion formation is paramount for achieving high sensitivity. nih.gov The ionization efficiency (IE) of a compound is dependent on its physicochemical properties, including its proton affinity and surface activity. nih.govresearchgate.net Derivatization can significantly enhance the ESI response for amines. Studies have shown that derivatization can increase the ionization efficiency for most compounds by an average of 0.9 and up to 2-2.5 logIE units. nih.govresearchgate.net This enhancement is achieved through several mechanisms:

Introduction of Easily Ionizable Groups: Many derivatizing agents introduce moieties with high proton affinity or the ability to readily accept a charge, thereby increasing the signal intensity in the mass spectrometer. nih.gov

Addition of a Permanent Charge: Certain reagents, such as those containing a quaternary ammonium (B1175870) group, introduce a permanent positive charge onto the analyte. researchgate.netnih.gov This pre-charged derivative is inherently more amenable to ESI-MS analysis, leading to substantial improvements in detection limits.

The selection of a derivatizing reagent is a critical decision based on the analytical goals. Reagents like Dansyl-Cl and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for primary amines. nih.govthermofisher.com Dansyl-Cl, for instance, is noted for producing derivatives with high ionization efficiency. nih.gov FMOC-Cl is also effective and suitable for automated pre-column derivatization. thermofisher.comrsc.org

Table 1: Effect of Common Derivatization Reagents on Analytical Parameters of Primary Amines

Development of Novel Derivatization Methods Specifically for Methoxy-substituted Amines

The presence of a methoxy (B1213986) group on an aliphatic chain, as in this compound, introduces specific chemical properties that could be exploited for the development of novel and highly selective derivatization strategies. While standard amine-reactive reagents are effective, the development of methods tailored to methoxy-substituted amines could offer enhanced selectivity, improved reaction kinetics, or unique analytical advantages.

Research into derivatization reagents specifically for methoxy-substituted aliphatic amines is an emerging area. The primary focus of such development would be to leverage the electronic and steric effects of the methoxy group. The oxygen atom in the methoxy group is a potential site for hydrogen bonding or coordination, which could be utilized in designing a new class of derivatizing agents.

Potential avenues for the development of novel derivatization methods include:

Bifunctional Reagents: Designing reagents that interact with both the primary amine and the methoxy group could lead to highly specific derivatization. This dual interaction could form a stable cyclic derivative, a reaction that would be highly selective for compounds possessing this specific spatial arrangement of functional groups.

Catalyst-Mediated Derivatization: The methoxy group might influence the local electronic environment of the amine. It may be possible to develop a catalyst system that selectively promotes the derivatization of amines that have an ether linkage in close proximity.

Chiral Derivatizing Agents: For the enantioselective analysis of chiral amines like this compound, new chiral derivatizing agents (CDAs) could be developed. For instance, (s)-alpha-methoxybenzyl isocyanate has been prepared and used for the liquid chromatographic resolution of amine enantiomers. nih.govThe development of novel CDAs that incorporate features complementary to the methoxy group could enhance the chromatographic separation of the resulting diastereomers.

Reagents for Specific Detection: Novel reagents could be synthesized to introduce a tag that is uniquely suited for a particular detection method, such as a specific fragmentation pattern in tandem mass spectrometry (MS/MS) that is directed by the presence of the methoxy group. This could facilitate the selective detection of methoxy-substituted amines in complex matrices.

While the derivatization of methoxy-containing aromatic amines like 2-methoxyaniline has been investigated using reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) for HPLC with fluorescence and mass spectrometric detection, the principles for aliphatic amines differ due to variations in reactivity. nih.govNonetheless, these studies provide a foundation for exploring new condensation and labeling reactions for other methoxy-containing amines.

Table 2: Hypothetical Novel Derivatization Strategies for Methoxy-Substituted Amines

Applications of 2 Methoxyheptan 1 Amine in Organic Synthesis